molecular formula C8H7Cl3 B14457448 1-Chloro-4-(1,2-dichloroethyl)benzene CAS No. 74298-94-5

1-Chloro-4-(1,2-dichloroethyl)benzene

Cat. No.: B14457448
CAS No.: 74298-94-5
M. Wt: 209.5 g/mol
InChI Key: LJKHXYPCLZZREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(1,2-dichloroethyl)benzene (C₈H₇Cl₃, CAS 74298-94-5) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 1,2-dichloroethyl group. Key properties include:

  • Molecular mass: 209.494 g/mol (average), 207.961333 (monoisotopic) .
  • Applications: Primarily used as an intermediate in organic synthesis, including pharmaceuticals and agrochemicals .

Properties

CAS No.

74298-94-5

Molecular Formula

C8H7Cl3

Molecular Weight

209.5 g/mol

IUPAC Name

1-chloro-4-(1,2-dichloroethyl)benzene

InChI

InChI=1S/C8H7Cl3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2

InChI Key

LJKHXYPCLZZREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1,2-dichloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of styrene with cuprous chloride in dichloromethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-(1,2-dichloroethyl)benzene may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.

Scientific Research Applications

1-Chloro-4-(1,2-dichloroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2-dichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of a chloride ion . This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Mass (g/mol) Substituent Pattern Key Physical Properties
1-Chloro-4-(1,2-dichloroethyl)benzene C₈H₇Cl₃ 209.494 Cl (para), 1,2-dichloroethyl Liquid/oil (predicted), lipophilic
1-Chloro-4-(1,1-dichloroethyl)benzene C₈H₇Cl₃ 209.494 Cl (para), 1,1-dichloroethyl Higher volatility due to geminal Cl
1-Chloro-4-(1,2-dibromoethyl)benzene C₈H₇Br₂Cl 330.35 Cl (para), 1,2-dibromoethyl Solid, higher density (bromine effect)
1-Chloro-4-(2-chloro-2-methylpropyl)benzene C₁₀H₁₂Cl₂ 203.11 Cl (para), branched chloroalkyl Colorless oil, 92% synthetic yield

Key Observations :

  • Substituent Position : The 1,2-dichloroethyl group in the target compound introduces distinct reactivity compared to 1,1-dichloroethyl derivatives (e.g., electrophilic addition preferences) .
  • Halogen Effects : Brominated analogs (e.g., 1,2-dibromoethyl) exhibit higher molecular mass and environmental persistence, classified as hazardous materials (UN Class 9) .

Spectroscopic and Analytical Data

  • ¹H/¹³C NMR : For 1-Chloro-4-(1,2-dichloroethyl)benzene, aromatic protons resonate at δ 7.45–7.34 ppm, with the dichloroethyl group showing distinct splitting patterns (e.g., δ 5.01 ppm for CHCl₂) .
  • Contrast with Fluorinated Analogs : 1-Chloro-4-(2-fluoropropyl)benzene exhibits ¹⁹F NMR signals at δ -180 ppm, highlighting halogen-specific shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.